molecular formula C5H11NO B14459801 N,2-Dimethylpropan-1-imine N-oxide CAS No. 74530-99-7

N,2-Dimethylpropan-1-imine N-oxide

Cat. No.: B14459801
CAS No.: 74530-99-7
M. Wt: 101.15 g/mol
InChI Key: MLDHBTHLFCHRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-Dimethylpropan-1-imine N-oxide is an organic compound that belongs to the class of amine oxides It is characterized by the presence of an imine group (C=N) and an N-oxide group (N→O)

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2-Dimethylpropan-1-imine N-oxide can be synthesized through the oxidation of N,2-dimethylpropan-1-imine. The oxidation process typically involves the use of hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH) as oxidizing agents . The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the N-oxide group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethylpropan-1-imine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitrones or other oxidized derivatives.

    Reduction: Regeneration of N,2-dimethylpropan-1-imine.

    Substitution: Formation of various substituted imine derivatives.

Scientific Research Applications

N,2-Dimethylpropan-1-imine N-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,2-Dimethylpropan-1-imine N-oxide involves its ability to act as both an oxidizing and reducing agent. The N-oxide group can donate or accept electrons, making it a versatile compound in redox reactions. The molecular targets and pathways involved include:

Comparison with Similar Compounds

N,2-Dimethylpropan-1-imine N-oxide can be compared with other similar compounds, such as:

    N,N-Dimethylpropan-1-imine: The parent imine compound, which lacks the N-oxide group.

    N-Methylpropan-1-imine N-oxide: A similar compound with one less methyl group on the nitrogen atom.

    N,N-Dimethylamine N-oxide: A related amine oxide with a different alkyl group attached to the nitrogen.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

74530-99-7

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

N,2-dimethylpropan-1-imine oxide

InChI

InChI=1S/C5H11NO/c1-5(2)4-6(3)7/h4-5H,1-3H3

InChI Key

MLDHBTHLFCHRAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=[N+](C)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.